2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Overview
Description
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazinones, which are known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has been reported to inhibit tankyrase, a protein involved in telomere length regulation and Wnt signaling . It also inhibits stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism
Cellular Effects
It is known that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting tankyrase, it can impact the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the activity of tankyrase and stearoyl CoA desaturase through direct binding
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . These reactions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, or stirring at 100°C in the presence of sodium hydroxide or potassium hydroxide are common conditions .
Industrial Production Methods: This approach involves the adaptation of the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base such as potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, xylene, sodium hydroxide, and potassium hydroxide . The reactions typically require high temperatures and prolonged reaction times to achieve the desired products.
Major Products: The major products formed from these reactions include various pyrrolo[2,1-f][1,2,4]triazinones, which have shown significant biological activities .
Scientific Research Applications
It has shown intriguing activities as tankyrase inhibitors, stearoyl-CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor antagonists, and corticotropin-releasing factor receptor antagonists . Additionally, many patent applications have described this compound as a phosphoinositide 3-kinase inhibitor .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrrolo[2,1-f][1,2,4]triazinones and pyrrolo[1,2-d][1,3,4]oxadiazines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one apart is its specific substitution pattern and the presence of the thioxo group, which contributes to its unique biological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGPQVQNTZJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725729 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-49-4 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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